6-methyl-2H-chromene-3-carboxylic acid

Übersicht

Beschreibung

6-methyl-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C11H10O3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 338.3±41.0 °C . The density is predicted to be 1.292±0.06 g/cm3 . The pKa value is predicted to be 3.86±0.20 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis of Antitumor Antibiotics:

- 6-Methyl-2H-chromene-3-carboxylic acid derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, are used in the synthesis of antitumor antibiotics, particularly in studies of tetrahydroisoquinoline natural products. These derivatives play a key role in understanding the structure-activity relationships of these antibiotics (Li et al., 2013).

Crystallographic Analysis:

- Chromene derivatives, including those structurally related to this compound, have been the subject of crystallographic analysis, helping to understand their molecular structure and stability in the solid state. These analyses provide insights into the interactions, such as hydrogen bonding and aromatic stacking, that stabilize these compounds (Barili et al., 2001).

Conformational Studies:

- Research into the conformational properties of chromane derivatives, closely related to this compound, has been conducted. These studies involve spectroscopy and mass spectrometry, offering valuable information about the molecular geometry and behavior of these compounds in different states (Ciolkowski et al., 2009).

Synthetic Applications

Synthesis of Coumarins:

- The synthesis of various coumarins using chromene derivatives, which include those structurally similar to this compound, has been explored. This involves Knoevenagel condensation processes and recyclization, contributing to the development of new compounds with potential applications in medicinal chemistry (Chizhov et al., 2008).

Advanced Organic Synthesis Techniques:

- Techniques such as solvent-controlled and rhodium(III)-catalyzed C-H activation have been employed to synthesize 2H-chromene-3-carboxylic acids. These methods represent innovative approaches in the field of organic synthesis, enabling the creation of novel compounds (Zhou et al., 2018).

Fluorescence Properties:

- Some 2H-chromene-3-carboxylic acid derivatives demonstrate unique fluorescence properties, making them useful in biological imaging and as probes in various research applications. Their synthesis and photophysical properties have been a focus of research, contributing to the development of new diagnostic tools (Fu et al., 2015).

Safety and Hazards

The safety information for 6-methyl-2H-chromene-3-carboxylic acid indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary target of 6-methyl-2H-chromene-3-carboxylic acid is pancreatic lipase (PL) . Pancreatic lipase is a key enzyme in the digestive system, responsible for the breakdown of dietary fats into smaller molecules that can be absorbed by the body.

Mode of Action

This compound interacts with pancreatic lipase, inhibiting its activity This interaction likely involves the compound binding to the active site of the enzyme, preventing it from catalyzing the breakdown of fats

Result of Action

The inhibition of pancreatic lipase by this compound can lead to a reduction in the digestion and absorption of dietary fats . This can result in a decrease in the amount of fat stored in the body, potentially leading to weight loss.

Eigenschaften

IUPAC Name |

6-methyl-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBSSLHZLHJYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

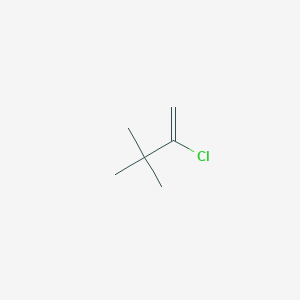

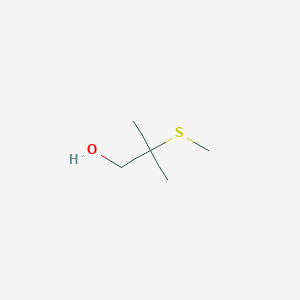

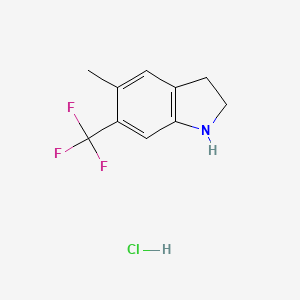

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3381879.png)